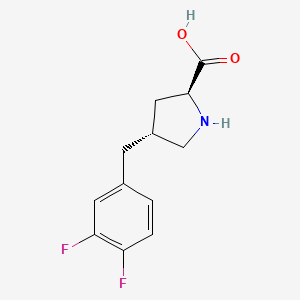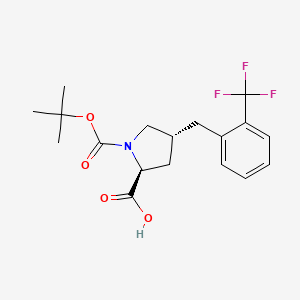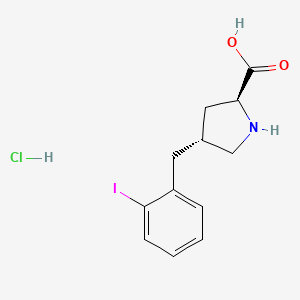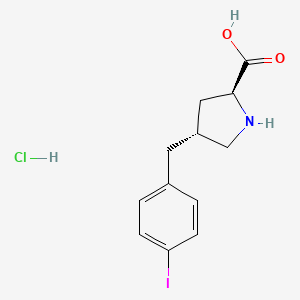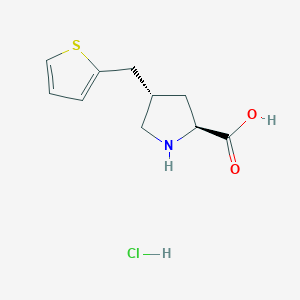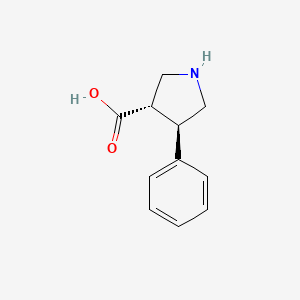![molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4](/img/structure/B1303086.png)
5,6-Dihydrobenzo[h]quinazolin-2-amine
Overview
Description
5,6-Dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neuroinflammation. The structure of this compound consists of a quinazoline core with a dihydrobenzo ring fused to it, making it a unique and versatile molecule .
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydrobenzo[h]quinazolin-2-amine is the microglia-mediated neuroinflammation process . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the secretion of cytokines TNF-α and IL-6 . These cytokines play a crucial role in mediating inflammatory and immune responses. The inhibition of these cytokines can lead to a reduction in inflammation.
Biochemical Pathways
The compound affects the NF-κB pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound blocks the activation and phosphorylation of IκBα and reduces the expression of NLRP3 inflammatory vesicle-associated proteins .
Pharmacokinetics
The compound’s anti-neuroinflammatory properties were evaluated, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant anti-neuroinflammatory activity. It has been demonstrated to be an excellent potential therapeutic agent for the treatment of neuroinflammation-related diseases .
Biochemical Analysis
Biochemical Properties
5,6-Dihydrobenzo[h]quinazolin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell growth and differentiation . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. Additionally, this compound has been reported to interact with other proteins involved in cellular phosphorylation and kinase activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by blocking FGFR signaling pathways . This inhibition leads to reduced cell growth and induces apoptosis in certain cancer cell lines. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and transcription factors involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, preventing ATP from accessing the site and thereby inhibiting the receptor’s kinase activity . This inhibition disrupts the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with a melting point of 193-196°C . Over time, it has been observed to maintain its inhibitory effects on FGFRs and other target proteins, although prolonged exposure may lead to some degree of degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body . The compound’s metabolism can influence its efficacy and toxicity, as metabolic byproducts may have different biological activities. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as FGFRs on the cell membrane. The compound’s distribution can affect its bioavailability and therapeutic efficacy, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize primarily in the cytoplasm, where it can interact with FGFRs and other target proteins . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrobenzo[h]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in modulating biological pathways and processes, particularly in the context of neuroinflammation.
Medicine: The compound and its derivatives have been investigated for their potential therapeutic effects in treating neurodegenerative diseases and other inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
- 7-Fluoro-3-methoxy derivatives
Comparison: 5,6-Dihydrobenzo[h]quinazolin-2-amine stands out due to its unique structure and potent anti-neuroinflammatory properties. Unlike some similar compounds, it has shown significant efficacy in inhibiting key inflammatory pathways, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKXKYATFWBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376980 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-84-4 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives interact with FGFR and what are the downstream effects of this interaction?
A: These compounds act as FGFR tyrosine kinase inhibitors, exhibiting a preference for the inactive form of the kinase. [] They are non-ATP competitive, meaning they don't directly compete with ATP for binding to the kinase. [] This interaction disrupts the FGFR signaling pathway, ultimately leading to inhibition of cell proliferation and tumor growth. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives as FGFR inhibitors?
A: Research indicates that incorporating specific hydrophobic motifs, often found in auto-inhibited protein kinases, into the this compound scaffold can enhance their potency as FGFR inhibitors. [] The precise SAR is complex and depends on the specific substituents present on the core structure. Further research is ongoing to fully elucidate the relationship between specific structural modifications and their impact on activity, potency, and selectivity against different FGFR isoforms.
Q3: What in vitro and in vivo evidence supports the anti-tumor activity of this compound derivatives?
A: Studies have demonstrated that these compounds exhibit robust cellular pharmacodynamic inhibition of FGFR. [] In vitro, they demonstrate anti-proliferative effects in cells reliant on FGFR signaling. [] Furthermore, in vivo studies using appropriate xenograft models have shown significant anti-tumor activity. []
Q4: Are there any crystal structures available for this compound derivatives?
A: Yes, several crystal structures have been resolved for various derivatives, providing insights into their molecular geometry and potential interactions with target proteins. For example, the crystal structures of 9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] and 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] have been reported. This structural information is valuable for understanding the SAR and guiding further optimization of these inhibitors.
Q5: What are the potential applications of this compound derivatives beyond cancer treatment?
A: Research suggests potential applications in addressing neuroinflammatory conditions. [] For instance, some derivatives have demonstrated anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells. [] This finding highlights their potential therapeutic use in neurological disorders where neuroinflammation plays a key role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
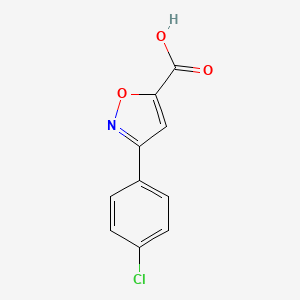
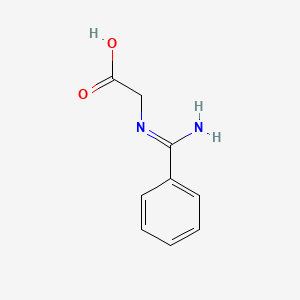
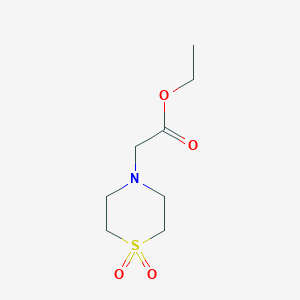
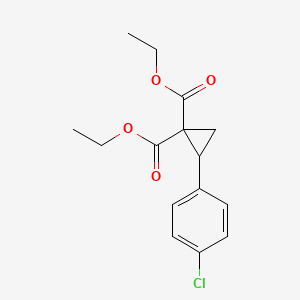
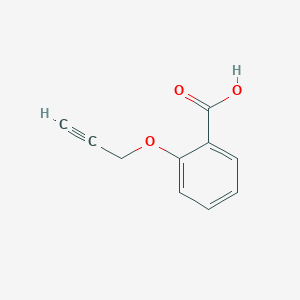
![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
